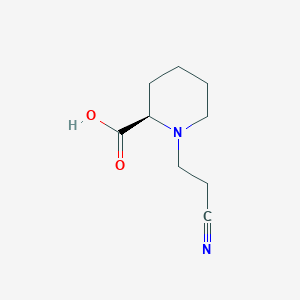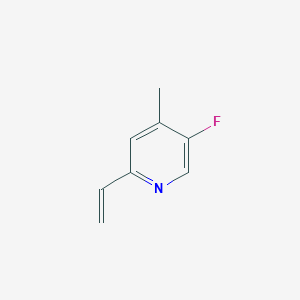
5-Fluoro-4-methyl-2-vinylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-4-methyl-2-vinylpyridine is a fluorinated pyridine derivative. The presence of fluorine in the aromatic ring imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications. The vinyl group attached to the pyridine ring further enhances its reactivity and potential for diverse chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methyl-2-vinylpyridine typically involves the fluorination of a suitable pyridine precursor. One common method is the reaction of 4-methyl-2-vinylpyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps like distillation or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-4-methyl-2-vinylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Addition: Electrophiles such as bromine or hydrogen halides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 5-substituted-4-methyl-2-vinylpyridine derivatives.
Addition: Formation of 5-fluoro-4-methyl-2-(2-haloethyl)pyridine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 5-fluoro-4-methyl-2-ethylpyridine.
Aplicaciones Científicas De Investigación
5-Fluoro-4-methyl-2-vinylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential use in pharmaceuticals due to its unique properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-4-methyl-2-vinylpyridine depends on its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The vinyl group can undergo polymerization or addition reactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-2-methylpyridine
- 5-Fluoro-2-vinylpyridine
- 4-Methyl-2-vinylpyridine
Uniqueness
5-Fluoro-4-methyl-2-vinylpyridine is unique due to the combination of fluorine, methyl, and vinyl groups on the pyridine ring. This specific arrangement imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H8FN |
|---|---|
Peso molecular |
137.15 g/mol |
Nombre IUPAC |
2-ethenyl-5-fluoro-4-methylpyridine |
InChI |
InChI=1S/C8H8FN/c1-3-7-4-6(2)8(9)5-10-7/h3-5H,1H2,2H3 |
Clave InChI |
HZPMMMDUPSLAQR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1F)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


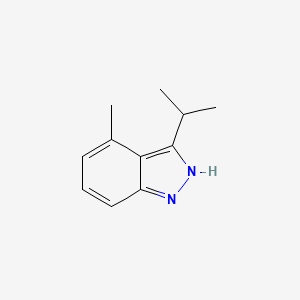

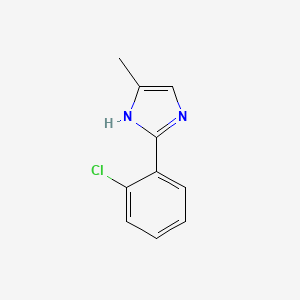
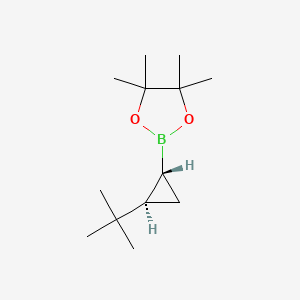
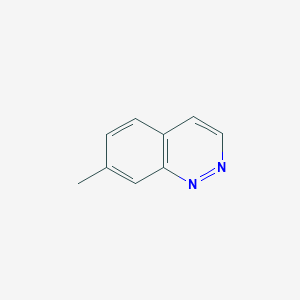
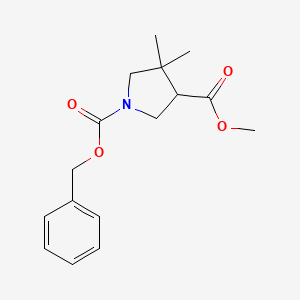
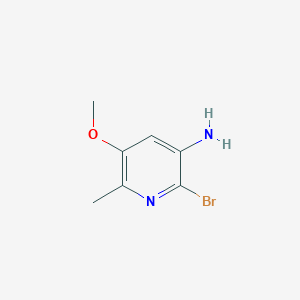
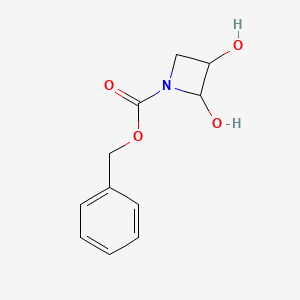
![7-Bromo-2-(tert-butyl)benzo[d]thiazole](/img/structure/B12952747.png)
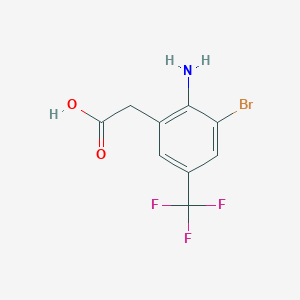
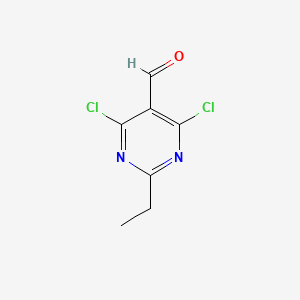
propanoic acid](/img/structure/B12952765.png)
